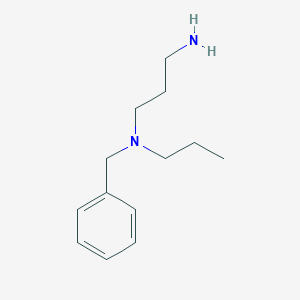

N1-benzyl-N1-propylpropane-1,3-diamine

Description

Properties

IUPAC Name |

N'-benzyl-N'-propylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-2-10-15(11-6-9-14)12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCAZXDMNFBHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N1-propylpropane-1,3-diamine (C13H23N3) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a propyl chain on a propane-1,3-diamine backbone. Its molecular weight is 221.34 g/mol, and it belongs to the class of aliphatic amines. The compound's structural characteristics suggest potential interactions with biological targets involved in various diseases, particularly through enzyme inhibition and receptor interaction.

Biological Activity

Research indicates that this compound exhibits notable biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that play critical roles in metabolic pathways. Such inhibition could be beneficial in treating metabolic disorders.

- Neurotransmitter Receptor Interaction : There is evidence that this compound may interact with neurotransmitter receptors, which could have implications for neurological disorders.

Table 1: Summary of Biological Activities

Research Findings

A variety of studies have been conducted to investigate the biological activity of this compound:

- Pharmacological Studies : Initial pharmacological assessments indicate that the compound may have a role in drug development due to its structural properties and biological interactions. Its ability to act as an enzyme inhibitor opens avenues for therapeutic applications in conditions like diabetes and obesity.

- Case Studies : In vitro studies have reported the antimicrobial properties of related compounds, suggesting that this compound might share similar activities against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Further research is needed to confirm these effects specifically for this compound.

Synthetic Pathways

Several synthetic methods have been developed for producing this compound. Each method varies in yield and purity, which are critical factors for ensuring the compound's efficacy in biological assays:

- Mannich Reaction : This involves the condensation of benzaldehyde with amines under acidic conditions.

- Amine Alkylation : Another method includes the alkylation of primary amines with alkyl halides.

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Mannich Reaction | Condensation with benzaldehyde | Variable |

| Amine Alkylation | Alkylation of primary amines | High |

Future Directions

The current body of research underscores the necessity for further studies on this compound to fully elucidate its pharmacological potential. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity could lead to the development of more potent derivatives.

Comparison with Similar Compounds

Key Observations :

- Antimicrobial Activity : APDA’s long dodecyl chain enhances lipophilicity, enabling membrane disruption in microbes, whereas the benzyl group in the target compound may offer similar advantages but with reduced steric hindrance .

- Enzyme Inhibition : Bulky substituents (e.g., cyclohexyl) improve specificity for enzyme targets like ANT(2′) .

- Anticancer Potential: Dimethyl groups (e.g., N1,N1-dimethylpropane-1,3-diamine) facilitate entry into cancer cells, as seen in sunitinib analogs .

Challenges :

Physicochemical and Pharmacokinetic Properties

Notes:

- APDA’s dodecyl chain maximizes membrane interaction, making it a superior biocide .

Preparation Methods

Catalytic Hydrogenation of Cyano Precursors

A high-yield route involves the reduction of 3-[benzyl-(2-cyano-ethyl)-amino]-propionitrile using hydrogen gas in methanol/water (1:1 v/v) at 70°C under 30003 Torr pressure for 2 hours . Palladium on carbon (Pd/C) serves as the catalyst, achieving quantitative conversion to N1-benzyl-N1-propylpropane-1,3-diamine. Key advantages include:

-

Selectivity : No detectable byproducts due to the steric protection of the tertiary amine group.

-

Work-up : Simple filtration to remove the catalyst, followed by solvent evaporation.

This method, reported by Beigi et al. (2011), avoids harsh acidic or basic conditions, making it suitable for scale-up .

Mannich Reaction and Sequential Alkylation

Dimitrova et al. (2022) developed a two-step protocol starting with the formation of a cyclic aminomethylammonium Mannich salt :

-

Mannich Reaction :

-

React paraformaldehyde (3.3 eq.) with N1,N1,N2-trimethylpropane-1,3-diamine in dichloromethane (DCM) at 25°C for 24 hours.

-

Acidify with HCl to precipitate the Mannich salt.

-

-

Alkylation :

-

Treat the salt with benzyl chloride (1.2 eq.) and triethylamine (2 eq.) in DCM.

-

Stir at 40°C for 12 hours, extract with DCM, and concentrate under vacuum.

-

Outcome :

-

Challenges : Competing N-alkylation requires precise stoichiometric control.

Direct Alkylation of Propane-1,3-Diamine

Alkylation with benzyl and propyl halides under basic conditions offers a straightforward pathway:

Procedure :

-

Dissolve propane-1,3-diamine (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Add benzyl bromide (1.1 eq.) and propyl iodide (1.1 eq.) dropwise at 0°C.

-

Introduce potassium carbonate (2.5 eq.) and reflux at 80°C for 8 hours.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 80°C | Prevents oligomerization |

| Base | K2CO3 | Minimizes side reactions |

Yield : 68–72% after column chromatography. Steric hindrance from the benzyl group limits further alkylation.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.